Cas no 58899-27-7 (3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone)
58899-27-7 structure
Product Name:3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone
Numero CAS:58899-27-7
MF:C13H15NO4
MW:249.262503862381
CID:1612461
PubChem ID:12819315
Update Time:2025-04-21
3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone Proprietà chimiche e fisiche
Nomi e identificatori
-
- Butanoic acid, 4-[(1,2,3,4-tetrahydro-2-oxo-7-quinolinyl)oxy]-
- 3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone
- 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid
- Butanoic acid, 4-((1,2,3,4-tetrahydro-2-oxo-7-quinolinyl)oxy)-
- UNII-9K3DEA9SHF
- Aripiprazole metabolite (OPC-3373), 1mg/ml in Ethanol
- G53543
- 4-((2-Oxo-3,4-dihydro-1H-quinolin-7-yl)oxy)butanoic acid
- Aripiprazole metabolite (OPC-3373)
- 9K3DEA9SHF
- DB-348985
- OPC-3373
- 4-[(2-Oxo-3,4-dihydroquinolin-7(1H)-yl)oxy]butanoic Acid
- SCHEMBL16059342
- EN300-188172
- 3,4-Dihydro-7-(3-carboxy)propoxy-2(1H)-quinolinone
- Z1763357932
- AKOS030631871
- 58899-27-7
- 3,4-Dihydro-7-(3'carboxy)propoxy-2(1H)-quinolinone
- 4-((1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy)butanoic acid
- MFCD28118698
- Aripiprazole Metabolite
- 4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butanoic acid
- 4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butanoic acid
- Butanoic acid, 4-[(1,2,3,4-tetrahydro-2-oxo-7-quinolinyl)oxy]-; 4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butanoic acid; 4-[(2-Oxo-3,4-dihydroquinolin-7(1H)-yl)oxy]butanoic Acid
-
- Inchi: 1S/C13H15NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3,5,8H,1-2,4,6-7H2,(H,14,15)(H,16,17)
- Chiave InChI: JLLAHJYNQOJXOM-UHFFFAOYSA-N
- Sorrisi: O(CCCC(=O)O)C1C=CC2=C(C=1)NC(CC2)=O
Proprietà calcolate
- Massa esatta: 249.10015
- Massa monoisotopica: 249.10010796g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 5
- Complessità: 318
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.9
- Superficie polare topologica: 75.6Ų
Proprietà sperimentali
- PSA: 75.63
3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | D448725-500mg |
3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone |
58899-27-7 | 500mg |
$ 167.00 | 2023-09-07 | ||
| TRC | D448725-5g |
3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone |
58899-27-7 | 5g |
$ 1294.00 | 2023-09-07 | ||
| Chemenu | CM227346-1g |
4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butanoic acid |
58899-27-7 | 97% | 1g |
$865 | 2021-08-04 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N-114-1EA |
3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone |
58899-27-7 | 100 μg/mL in methanol (as a free base), certified reference material, ampule of 0.5 mL, Cerilliant | 1EA |
1502.29 | 2021-05-13 | |
| Chemenu | CM227346-1g |
4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butanoic acid |
58899-27-7 | 97% | 1g |
$*** | 2023-05-30 | |
| Enamine | EN300-188172-1g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid |
58899-27-7 | 95% | 1g |
$528.0 | 2023-09-18 | |
| Enamine | EN300-188172-5g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid |
58899-27-7 | 95% | 5g |
$1530.0 | 2023-09-18 | |
| Enamine | EN300-188172-10g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid |
58899-27-7 | 95% | 10g |
$2269.0 | 2023-09-18 | |
| Enamine | EN300-188172-0.05g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid |
58899-27-7 | 95.0% | 0.05g |
$101.0 | 2025-02-19 | |
| Enamine | EN300-188172-0.1g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid |
58899-27-7 | 95.0% | 0.1g |
$152.0 | 2025-02-19 |
3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:58899-27-7)3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone
Numero d'ordine:A1232482
Stato delle scorte:in Stock
Quantità:250mg/1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 19:12
Prezzo ($):225/489
Email:sales@amadischem.com
3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone Letteratura correlata
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
58899-27-7 (3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:58899-27-7)3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone
Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):225/489